Z-D-Lys-obzl benzenesulfonate
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Overview
Description
Mechanism of Action
Target of Action
Z-D-Lys-obzl benzenesulfonate is primarily used as a biochemical assay reagent . It is an amino acid-containing building block and can be used as a reference compound in research about succinylated protein .
Mode of Action
It is known to be used in the synthesis of lysine peptide derivatives and glucosepane .
Biochemical Pathways
It has been used in the synthesis of glucosepane , which plays a critical role in the pathophysiology of diabetes and aging in humans .
Result of Action
It has been used as a reactant in the synthesis of glucosepane , which is known to play a critical role in the pathophysiology of diabetes and aging in humans.
Action Environment
It is recommended to store the compound under ambient conditions .
Biochemical Analysis
Biochemical Properties
Z-D-Lys-obzl benzenesulfonate plays a significant role in biochemical reactions, particularly in the study of succinylated proteins . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be used as a reference compound in research about succinylated protein , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly defined in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Lys-obzl benzenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with benzyl alcohol. The final step involves the formation of the benzenesulfonate salt. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Z-D-Lys-obzl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl (Z) protecting group.
Substitution: The compound can undergo substitution reactions where the benzenesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce deprotected lysine .
Scientific Research Applications
Z-D-Lys-obzl benzenesulfonate is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Similar Compounds
- N2-[(phenylmethoxy)carbonyl]-L-lysine benzenesulfonate
- Nα-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt
- Nε-labeled Lysine derivatives
Uniqueness
Z-D-Lys-obzl benzenesulfonate is unique due to its specific configuration (D-lysine) and the presence of the benzenesulfonate group. This configuration allows for distinct interactions with succinylated proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPTGXDPNAHSO-FSRHSHDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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